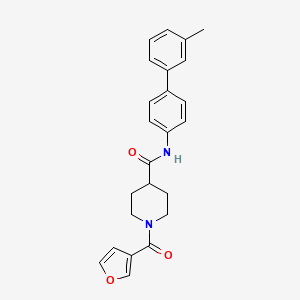
1-(3-furoyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide
説明
1-(3-furoyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as protein kinase inhibitors, which are designed to target specific proteins that are involved in the growth and survival of cancer cells.
科学的研究の応用
Alzheimer's Disease Research
Synthesis and molecular docking studies of new benzamides, including compounds structurally related to "1-(3-furoyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide," have shown potential as therapeutic agents for Alzheimer's disease. These compounds have been evaluated for their enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s disease treatment, demonstrating significant inhibitory properties. This suggests potential applications in developing treatments for neurodegenerative diseases (Hussain et al., 2016).
Antimicrobial and Antiprotozoal Agents
Compounds structurally similar to "1-(3-furoyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide" have been synthesized and evaluated for their antimicrobial and antiprotozoal activities. These studies have demonstrated that such compounds possess significant activity against various microbial strains and protozoa, suggesting their potential use in the development of new antimicrobial and antiprotozoal therapies (Ismail et al., 2004).
Neuroinflammation Imaging
In neurology research, compounds with a structure similar to "1-(3-furoyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide" have been used in PET imaging to target microglia-specific markers, such as the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is significant for imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo, providing a noninvasive tool for studying various neuropsychiatric disorders and monitoring the effects of immunotherapy (Horti et al., 2019).
Catalytic Affinities in Green Chemistry
Research on compounds containing 1-(2-furoyl)piperazine, a structural motif related to "1-(3-furoyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide," has explored their use as catalysts in Mannich reactions. These reactions are a part of green chemistry, emphasizing the importance of developing environmentally friendly synthesis methods. The findings suggest potential applications of these compounds in facilitating organic synthesis processes while minimizing environmental impact (Sayin & Yılmaz, 2014).
特性
IUPAC Name |
1-(furan-3-carbonyl)-N-[4-(3-methylphenyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-3-2-4-20(15-17)18-5-7-22(8-6-18)25-23(27)19-9-12-26(13-10-19)24(28)21-11-14-29-16-21/h2-8,11,14-16,19H,9-10,12-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPQXFMDYWIYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-furoyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4066675.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}butanamide](/img/structure/B4066682.png)
![ethyl 6-(4-bromobenzoyl)-4,4,6-trimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B4066686.png)
![4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B4066702.png)

![N-cyclopentyl-3-ethyl-5-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-isoxazolecarboxamide](/img/structure/B4066720.png)
![N-cyclopentyl-6-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4066721.png)
![(1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B4066724.png)
![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B4066730.png)
![4-(2-methoxyphenyl)-6-oxo-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4066746.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4066752.png)
![ethyl 7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4066767.png)

![methyl 4-chloro-5-{[2-phenyl-2-(1-pyrrolidinyl)ethyl]sulfonyl}-2-(1-pyrrolidinyl)benzoate](/img/structure/B4066787.png)